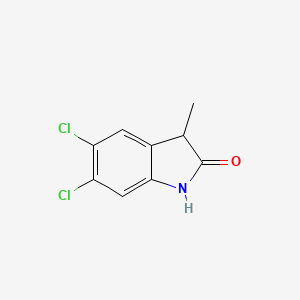

3-Methyl-5,6-dichlorooxindole

Vue d'ensemble

Description

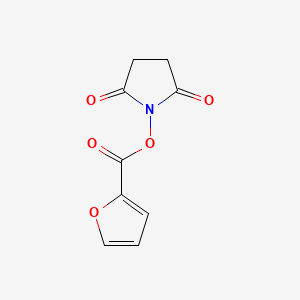

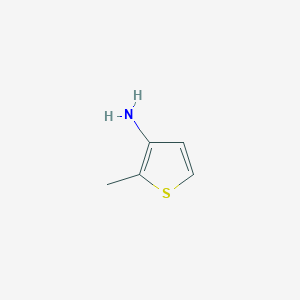

3-Methyl-5,6-dichlorooxindole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have been applied to the synthesis of both natural products and drugs .

Synthesis Analysis

The synthesis of 3-Methyl-5,6-dichlorooxindole involves electrophilic substitution reactions of indoles . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . It was prepared from 5,6-dichlorooxindole by conversion to 2,5,6-trichloroindole, then 3-chlorination by N-chlorosuccinimide .Molecular Structure Analysis

The molecular structure of 3-Methyl-5,6-dichlorooxindole is characterized by a highly reactive indole ring. The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density and the greater stability of intermediate 1-A as compared to 1-B .Chemical Reactions Analysis

3-Methyl-5,6-dichlorooxindole undergoes electrophilic substitution reactions, such as protonation, halogenation, alkylation, and acylation . Electrophilic chlorination with reagents such as t-butyl hypochlorite and N-chlorosuccinimide can be used to induce nucleophilic addition at the 2-position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chlorination of Indole Derivatives : The reaction of indole derivatives with certain chlorinating agents can result in the formation of compounds like 3-methyl-5,6-dichlorooxindole. For instance, the chlorination of methyl indole-2-carboxylate can yield methyl-3,5-dichlorooxindole-3-carboxylate, highlighting the versatility of indole derivatives in chemical synthesis (Muchowski, 1970).

Synthesis of Dibromoindoles : A study discussed the regioselective dibromination of methyl indole-3-carboxylate, which can lead to the synthesis of various dibromoindole derivatives. This demonstrates the potential for creating structurally diverse indole-based compounds (Parsons et al., 2011).

Synthesis of Pyrrolopyrimidinones : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives from oxindoles showcases the applicability of oxindole derivatives in creating novel scaffolds for pharmaceutical research (Cheung et al., 2001).

Biological and Pharmaceutical Research

Neurotoxin Research : In the field of neuroscience, certain indole derivatives have been used as selective neurotoxins for studying neural mechanisms and disorders. These compounds offer valuable insights into neuronal functioning and potential therapeutic applications (Kostrzewa, 2009).

Antitumor Activity : Research into ethacrynic acid derivatives, such as 6r, which exhibits structural similarities to indole compounds, has shown significant antitumor effects. This highlights the potential of indole-based compounds in cancer therapy (Zhang et al., 2013).

- 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one azo dyes, synthesized from 3-methyl-4H-isoxazol-5-one, demonstrated antimicrobial activity, especially against the gram-positive bacterium Staphylococcus aureus. This suggests that derivatives of 3-methyl-5,6-dichlorooxindole might have potential applications in developing new antimicrobial agents (Banpurkar et al., 2018).

Environmental and Analytical Applications

Methylation of Halogenated Phenols : Studies on the methylation of halogenated phenols and thiophenols by bacterial cell extracts, including those involving chloro- and bromophenols, indicate the role of indole derivatives in understanding environmental biodegradation processes (Neilson et al., 1988).

Determination of Methylated Arsenicals : The development of analytical methods to detect and quantify methylated arsenicals in biological samples is crucial for studying the toxicity of these species. This research area can benefit from the knowledge of indole and oxindole derivatives' chemistry and reactivity (Del Razo et al., 2001).

Orientations Futures

Indole derivatives, including 3-Methyl-5,6-dichlorooxindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

5,6-dichloro-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-4-5-2-6(10)7(11)3-8(5)12-9(4)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHNRXLUOYEGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6-dichlorooxindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)

![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)